Cyclohexyl 3,4-difluorophenyl ketone
Description
Significance of Aryl Ketones and Fluorinated Organic Compounds in Contemporary Chemical Science
Aryl ketones are a class of organic compounds that are integral to numerous areas of chemical synthesis. numberanalytics.com They serve as crucial intermediates in the creation of a wide array of pharmaceuticals and fine chemicals. The carbonyl group within the ketone structure is highly reactive and allows for a variety of chemical transformations, making aryl ketones versatile building blocks for constructing complex molecular architectures.
In parallel, the incorporation of fluorine into organic molecules has become an increasingly important strategy in modern drug discovery and materials science. The unique properties of the fluorine atom, such as its high electronegativity and small size, can significantly alter the physicochemical and biological properties of a compound. researchgate.net Introducing fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. lifechemicals.com Consequently, fluorinated organic compounds are prevalent in a significant portion of modern pharmaceuticals and agrochemicals.
Rationale for Focused Investigation of Cyclohexyl 3,4-Difluorophenyl Ketone
The focused investigation of this compound stems from its potential as a versatile building block in the synthesis of more complex, high-value molecules. The combination of the cyclohexyl moiety and the 3,4-difluorophenyl group is of particular interest to medicinal chemists. The cyclohexyl group can influence the lipophilicity and conformational properties of a molecule, while the difluorinated phenyl ring can enhance metabolic stability and binding interactions.
Research into more complex molecules containing both cyclohexyl and 3,4-difluorophenyl groups suggests the utility of this core structure. For instance, a doctoral thesis has described the synthesis of N-Cyclohexyl-6-(3,4-difluorophenyl)-4-(furan-2-yl)-5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carboxamide, a complex heterocyclic compound where the cyclohexyl and 3,4-difluorophenyl ketone moiety is a recognizable substructure. whiterose.ac.uk This indicates that this compound can serve as a precursor for the development of novel therapeutic agents. The presence of these structural motifs in larger, biologically evaluated molecules provides a strong rationale for the focused study and synthesis of this particular ketone as a key chemical intermediate.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 898769-56-7 |
| Molecular Formula | C₁₃H₁₄F₂O |
| Molecular Weight | 224.25 g/mol |
| Appearance | Not specified in available research |
| Solubility | Not specified in available research |
Synthesis and Research Findings
For this compound, a plausible synthetic route would involve the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
The primary research significance of this compound appears to be as an intermediate or building block. The presence of the reactive ketone group allows for further chemical modifications, such as reduction to an alcohol, conversion to an amine through reductive amination, or reaction with various nucleophiles to build more complex molecular scaffolds. The difluorophenyl and cyclohexyl groups provide a foundation with desirable properties for potential drug candidates, including metabolic stability and appropriate lipophilicity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPNSJMJXVOCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609542 | |
| Record name | Cyclohexyl(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-56-7 | |
| Record name | Cyclohexyl(3,4-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclohexyl 3,4 Difluorophenyl Ketone and Analogous Structures
Established Synthetic Pathways to Ketones
Established methods for ketone synthesis are broadly categorized into acylation reactions and other carbon-carbon bond-forming reactions. These pathways are well-documented and widely used in both academic and industrial settings.
Carbon-Carbon Bond Forming Reactions
Beyond acylation, other carbon-carbon bond-forming reactions can be employed to construct the ketone framework.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be used to synthesize α,β-unsaturated ketones. youtube.comrsc.orglibretexts.org The reaction involves the base- or acid-catalyzed reaction of an aldehyde or ketone with another enolizable carbonyl compound. google.com
To synthesize a structure analogous to Cyclohexyl 3,4-difluorophenyl ketone, one could envision a crossed aldol condensation between 3,4-difluorobenzaldehyde (B20872) and cyclohexanone (B45756). In a base-catalyzed reaction, the cyclohexanone would form an enolate, which would then attack the carbonyl carbon of the 3,4-difluorobenzaldehyde. The initial β-hydroxy ketone adduct can then undergo dehydration, often spontaneously or upon heating, to yield the α,β-unsaturated ketone. google.com
Various catalysts and reaction conditions can be employed to control the outcome of the aldol condensation and improve yields. rsc.orggoogle.com The reaction is a powerful tool for constructing complex molecules and is widely used in the synthesis of natural products and pharmaceuticals. google.com
Robinson Annulation Strategies
The Robinson annulation is a powerful and well-established chemical reaction used in organic chemistry for the formation of a six-membered ring. wikipedia.org Discovered by Robert Robinson in 1935, this method facilitates the creation of three new carbon-carbon bonds. wikipedia.org The process involves a Michael addition of a ketone to a methyl vinyl ketone, which is then followed by an intramolecular aldol condensation to form an α,β-unsaturated ketone within a cyclohexane (B81311) ring. wikipedia.orgmasterorganicchemistry.com This methodology is a cornerstone in the synthesis of fused ring systems and has been instrumental in the total synthesis of numerous natural products, including steroids like cortisone. wikipedia.org
The reaction mechanism initiates with the deprotonation of a ketone by a base to generate an enolate nucleophile. This enolate then attacks an α,β-unsaturated ketone, the Michael acceptor, to form a 1,5-diketone intermediate. masterorganicchemistry.comfiveable.me Subsequent intramolecular aldol condensation of this diketone leads to the formation of a cyclic β-hydroxy ketone, which then undergoes dehydration to yield the final α,β-unsaturated cyclic ketone product. fiveable.me
A notable application of this strategy is in the synthesis of the Wieland-Miescher ketone, a key intermediate in the synthesis of various steroids. wikipedia.orgfiveable.me Variants of the Robinson annulation, such as the Wichterle reaction, utilize different Michael acceptors like 1,3-dichloro-cis-2-butene to avoid undesirable side reactions. wikipedia.org The versatility of this reaction allows for the construction of complex polycyclic molecules, making it a valuable tool in organic synthesis. libretexts.org
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Ring-forming reaction | wikipedia.org |
| Key Steps | Michael addition followed by an intramolecular aldol condensation | wikipedia.orgmasterorganicchemistry.com |
| Reactants | A ketone (or derivative) and an α,β-unsaturated ketone (e.g., methyl vinyl ketone) | wikipedia.orgfiveable.me |
| Product | A six-membered ring containing an α,β-unsaturated ketone (cyclohexenone) | wikipedia.orgfiveable.me |
| Applications | Synthesis of fused ring systems, natural products (e.g., steroids), and other complex organic molecules | wikipedia.orgfiveable.melibretexts.org |
Cross-Carboxy Coupling (CCC) via Redox-Active Esters
A modern approach to ketone synthesis involves the cross-carboxy coupling of redox-active esters (RAEs). This methodology provides a powerful platform for constructing a diverse range of ketone scaffolds from readily available carboxylic acids. nih.gov The use of RAEs, such as N-hydroxyphthalimide (NHPI) esters, allows for the decarboxylative coupling of two different carboxylic acid derivatives under mild conditions. researchgate.netsemanticscholar.org
One strategy employs a nickel/photoredox dual-catalyzed system for the reductive acyl cross-coupling of aryl or alkyl 2-pyridyl esters with NHPI esters, which act as radical precursors. researchgate.net This photoredox-assisted reductive acyl cross-coupling (PARAC) strategy is particularly useful for synthesizing sterically hindered ketones. researchgate.net The reaction proceeds under visible light irradiation, utilizing an organic photoreductant like Hantzsch ester, which avoids the need for stoichiometric metal reductants. researchgate.net
Alternatively, iron-based catalyst systems can be employed for the cross-coupling of RAEs with organozinc and organomagnesium reagents. nih.gov This method has been shown to be scalable and efficient for a variety of primary, secondary, and tertiary substrates. nih.gov The direct deoxygenative cross-coupling of carboxylic acids and alcohols to synthesize dialkyl ketones has also been achieved through photoredox/nickel dual catalysis. nih.gov This protocol is notable for its broad substrate scope and good functional group tolerance, utilizing abundant and simple starting materials. nih.gov These methods highlight the versatility of redox-active esters in facilitating C-C bond formation for the synthesis of complex ketone structures.
Organo-Photoredox Catalysis in Ketone Synthesis
Organo-photoredox catalysis has emerged as a powerful strategy for the synthesis of ketones and other organic molecules by merging the principles of photoredox catalysis with organocatalysis. nih.gov This dual catalytic approach enables the development of novel synthetic methodologies by generating reactive radical intermediates under mild visible light irradiation. acs.org
A key application of this strategy is the enantioselective α-alkylation of aldehydes, which provides access to chiral ketone precursors. nih.gov This is achieved through an interwoven activation pathway that combines a photoredox catalyst, such as Ru(bpy)₃Cl₂, with an imidazolidinone organocatalyst. nih.gov The photoredox catalyst generates an electron-deficient radical, which then combines with a catalytically generated enamine in a highly enantioselective manner. nih.govacs.org This approach has successfully addressed the long-standing challenge of asymmetric α-carbonyl alkylation. acs.org
Furthermore, this dual catalytic system has been extended to other transformations, including the conjugate addition of α-amino radicals to α,β-unsaturated ketones. acs.orgprinceton.edu The versatility of organo-photoredox catalysis allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures with high levels of stereocontrol. acs.orgprinceton.edu The mild reaction conditions are a significant advantage, often allowing for the preservation of sensitive functional groups. princeton.edu
Nickel-Catalyzed Reductive Coupling Reactions
Nickel-catalyzed reductive coupling has become a powerful and versatile tool for the synthesis of ketones, including aryl-alkyl and dialkyl ketones. chinesechemsoc.orgrsc.org This method offers an efficient and economical pathway for constructing C-C bonds by coupling two electrophiles, often with the use of a stoichiometric reductant like zinc or manganese powder. chinesechemsoc.org
Recent advancements have also focused on making these reductive couplings more environmentally friendly by incorporating photochemistry and electrochemistry, which can eliminate the need for stoichiometric metal reductants. chinesechemsoc.org For instance, a nickel/photo dual-catalyzed reductive cross-coupling of amides and alkyl bromides has been developed for alkyl ketone synthesis. chinesechemsoc.org Additionally, electro-reductive cross-coupling (ERCC) methods are being explored for the synthesis of dialkyl ketones from aliphatic amides and alkyl halides. chemrxiv.org These innovative approaches expand the scope and practicality of nickel-catalyzed reductive couplings for the synthesis of a wide array of ketone structures.
| Coupling Partners | Catalyst System | Reductant | Product Type | Reference |
|---|---|---|---|---|
| Amides and Aryl Iodides | Nickel catalyst | Zn | Diaryl ketones | chinesechemsoc.org |
| 2-Pyridyl Esters and Unactivated Alkyl Chlorides | Nickel catalyst | - | Aryl-alkyl and dialkyl ketones | rsc.org |
| Amides and Alkyl Bromides | Nickel/photo dual catalyst | - | Alkyl ketones | chinesechemsoc.org |
| Aryl Cyclopropyl Ketones and Unactivated Alkyl Bromides | Ni(ClO₄)₂·6H₂O / bipy | Zn powder | γ-Alkyl-substituted ketones | acs.org |
| Aryl Acids/Anhydrides and Unactivated Alkyl Bromides | Nickel catalyst | - | Alkyl-aryl ketones | rsc.org |
Advanced and Emerging Synthetic Transformations
Ligand-Promoted C-C Bond Cleavage and Homologation of Aryl Ketones
Aryl ketones, which are abundant and readily available, can be transformed into other valuable aryl compounds through transition metal-catalyzed C-C bond activation. nih.gov A significant advancement in this area is the use of a ligand-promoted β-carbon elimination strategy to activate the otherwise inert C-C bonds in unstrained aryl ketones. nih.govlookchem.com This approach allows for a range of transformations, including the synthesis of aryl borates, biaryls, aryl nitriles, and aryl alkenes. nih.gov The use of a pyridine-oxazoline ligand is crucial for the success of this catalytic transformation. nih.govlookchem.com
Furthermore, a multi-carbon homologation of aryl ketones to produce long-chain ketones and aldehydes has been developed. researchgate.net This process involves a ligand-promoted Ar-C(O) bond cleavage followed by a cross-coupling reaction with alkenols. researchgate.net This method exhibits good to excellent yields and high regioselectivity, and its synthetic utility has been demonstrated in the late-stage diversification of biologically important molecules. researchgate.net
The Mizoroki-Heck reaction of unstrained aryl ketones with acrylates or styrenes has also been achieved via palladium-catalyzed ligand-promoted C-C bond cleavage, affording alkene products in good yields. acs.org These ligand-promoted strategies provide innovative pathways for the functionalization and diversification of aryl ketone scaffolds. nih.govacs.org
Stereoselective and Asymmetric Synthesis Relevant to Ketone Scaffolds
The development of stereoselective and asymmetric methods for the synthesis of chiral ketone scaffolds is of significant importance in organic chemistry, particularly for the preparation of biologically active molecules and fine chemicals. rsc.orgrsc.org
One powerful technique is the dynamic kinetic resolution (DKR) of α-keto esters via asymmetric transfer hydrogenation. acs.org This method allows for the highly stereoselective construction of β-substituted-α-hydroxy carboxylic acid derivatives, which can be precursors to chiral ketones. acs.org The success of this approach often relies on the development of privileged catalysts, such as (arene)RuCl(monosulfonamide) complexes, which exhibit high levels of chemo-, diastereo-, and enantiocontrol. acs.org
Asymmetric photoreactions catalyzed by chiral ketones have also garnered considerable attention due to the catalysts' controllable structures and environmental friendliness. rsc.orgrsc.org These catalysts have been successfully applied in a variety of reactions, including [2+2] photocycloadditions, photoderacemization, and asymmetric alkylation of aldehydes, to produce chiral products. rsc.orgrsc.org
Furthermore, biocatalyzed asymmetric reduction of ketones using alcohol dehydrogenases (ADHs) offers an environmentally friendly and cost-effective route to chiral alcohols, which can be re-oxidized to chiral ketones if desired. researchgate.net Protein engineering has expanded the substrate scope of these enzymes to include bulky-bulky ketones, which are often challenging substrates for traditional chemical catalysts. researchgate.net These advanced stereoselective methods provide access to a wide range of enantiomerically enriched ketone scaffolds.
Specific Synthesis Considerations for Cyclohexyl and 3,4-Difluorophenyl Moieties
The synthesis of this compound requires careful consideration of the introduction of the specific functional groups and the construction of the core chemical framework. The methodologies involve strategic placement of fluorine atoms onto the aromatic ring, formation of the ketone linkage between the cyclohexyl and difluorophenyl groups, and the synthesis of necessary starting materials.
Introduction of Fluorine Atoms in Ketone Structures
The incorporation of fluorine into aromatic rings is a critical step in the synthesis of fluorinated ketones. Fluorine's high electronegativity and small size can significantly alter a molecule's properties. sapub.org Methodologies for fluorination are broadly categorized into electrophilic and nucleophilic approaches. alfa-chemistry.com
Electrophilic Fluorination involves the use of an electrophilic fluorine source ("F+") that reacts with a nucleophilic carbon center, such as an electron-rich aromatic ring or an enolate. alfa-chemistry.com Historically, highly toxic elemental fluorine gas was used, but safer and more stable N-F reagents have been developed. Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for the selective fluorination of various substrates, including aromatic compounds and the α-position of ketones. sapub.orgacs.orgorganic-chemistry.org The reaction of Selectfluor with aromatic compounds can be influenced by steric and electronic effects of the substrate. sapub.orgacs.org
Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source (F-), such as alkali or ammonium (B1175870) fluorides, to displace a leaving group or add to an unsaturated system. alfa-chemistry.com For aromatic systems, nucleophilic aromatic substitution (SNAr) is a key strategy, particularly when the ring is activated by electron-withdrawing groups. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine onto an aromatic ring and is a viable route for producing difluorinated precursors. wikipedia.orgmagritek.comacs.org
| Fluorination Method | Reagent Type | Common Reagents | Substrate Examples |
| Electrophilic | N-F Reagents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Aromatic rings, Enolates, Alkenes |
| Nucleophilic (SNAr) | Fluoride Salts | Potassium fluoride (KF), Cesium fluoride (CsF) | Electron-deficient aromatics |
| Nucleophilic (Diazotization) | Diazonium Salts | Diazonium tetrafluoroborate (from aniline (B41778) precursors) | Anilines, Diaminobenzenes |
Strategies for Constructing the Cyclohexyl Ketone Framework
The central challenge in synthesizing this compound is the formation of the carbon-carbon bond between the carbonyl group and the two distinct moieties. The two principal strategies for this construction are Friedel-Crafts acylation and Grignard reagent-based methods.
Friedel-Crafts Acylation is a powerful and direct method for forming aryl ketones. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.comsigmaaldrich.comyoutube.com For the target molecule, this would entail the reaction of 1,2-difluorobenzene (B135520) with cyclohexanecarbonyl chloride. google.com The electron-withdrawing nature of the carbonyl group in the ketone product typically prevents over-acylation, which is a common issue in Friedel-Crafts alkylation. nih.gov This method is widely used for the synthesis of various aromatic ketones. organic-chemistry.org
Grignard Reactions offer a versatile alternative for constructing the ketone framework. masterorganicchemistry.com This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. libretexts.org Two potential pathways exist:
Reaction of a 3,4-difluorophenyl magnesium halide with cyclohexanecarbonyl chloride.
Reaction of cyclohexylmagnesium halide with a 3,4-difluorobenzoyl derivative (e.g., an acid chloride or ester). quora.com
Grignard reagents are potent nucleophiles and strong bases, requiring anhydrous conditions and careful selection of substrates to avoid side reactions with acidic protons. masterorganicchemistry.com They can react with aldehydes to form secondary alcohols and with ketones to form tertiary alcohols, which can then be oxidized to the desired ketone. libretexts.orggoogle.com
| Synthetic Strategy | Key Reagents | Mechanism | Key Advantages |
| Friedel-Crafts Acylation | 1,2-Difluorobenzene, Cyclohexanecarbonyl chloride, AlCl₃ | Electrophilic Aromatic Substitution | Direct, one-step formation of the aryl ketone; avoids poly-acylation. nih.gov |
| Grignard Reaction | Cyclohexylmagnesium halide + 3,4-Difluorobenzoyl chloride OR 3,4-Difluorophenylmagnesium halide + Cyclohexanecarbonyl chloride | Nucleophilic Acyl Substitution | Versatile, allows for different connection strategies depending on precursor availability. quora.comresearchgate.net |
Synthesis of Precursors and Intermediates (e.g., difluorophenyl ethanone (B97240) derivatives)
The successful synthesis of the target ketone relies on the availability of high-quality precursors for both the difluorophenyl and cyclohexyl portions of the molecule.
The primary precursor for the aromatic moiety is 1,2-difluorobenzene . A common and effective route to this intermediate is the Balz-Schiemann reaction, starting from 2-fluoroaniline. wikipedia.org This process involves diazotization of the aniline with nitrous acid in the presence of tetrafluoroboric acid (or reagents like HF/pyridine and NaNO₂) to form a diazonium tetrafluoroborate salt. wikipedia.orgacs.org Subsequent thermal or photochemical decomposition of this salt yields 1,2-difluorobenzene. wikipedia.orgmagritek.comseqens.com Continuous flow chemistry has been shown to improve the safety and efficiency of this transformation. acs.orgseqens.com
Another key intermediate is 3',4'-difluoroacetophenone , an example of a difluorophenyl ethanone derivative. sigmaaldrich.com This compound can be synthesized via Friedel-Crafts acylation of 1,2-difluorobenzene. Its availability is important for synthetic routes that may involve modification of the acetyl group. sigmaaldrich.comchemicalbook.com
For the cyclohexyl moiety, the essential precursor for Friedel-Crafts acylation is cyclohexanecarbonyl chloride . lookchem.com This acyl chloride is typically prepared from cyclohexanecarboxylic acid. google.com The reaction is commonly achieved by treating cyclohexanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.comprepchem.com This conversion is generally efficient, with high conversion rates and selectivity reported. chemicalbook.com
Reactivity and Transformation Mechanisms of Cyclohexyl 3,4 Difluorophenyl Ketone
Fundamental Reaction Pathways of Ketones
The chemical behavior of cyclohexyl 3,4-difluorophenyl ketone is representative of ketones in general, centered around the reactivity of the carbonyl group and the adjacent carbon atoms.
Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)
The Baeyer-Villiger oxidation is a notable reaction of ketones that converts them into esters through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.org This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organicchemistrytutor.com
The mechanism begins with the protonation of the carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon for nucleophilic attack. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. The rate-determining step is the subsequent rearrangement, where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylic acid. wikipedia.orgstackexchange.com
A critical aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the relative migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate. adichemistry.com The established order of migratory aptitude is generally: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
For this compound, the two migrating groups are the cyclohexyl group and the 3,4-difluorophenyl group. Based on the established migratory aptitude hierarchy, the cyclohexyl group has a higher tendency to migrate than a phenyl group. adichemistry.com Therefore, the oxygen atom is predicted to insert between the carbonyl carbon and the cyclohexyl ring.
Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound
| Migrating Group | Predicted Major Product |
| Cyclohexyl | 3,4-Difluorophenyl cyclohexanecarboxylate |
This prediction is based on the general migratory aptitude where cyclohexyl > phenyl. The electron-withdrawing fluorine atoms on the phenyl ring would further decrease its migratory aptitude.
Reduction Reactions (e.g., Bioreduction, Transfer Hydrogenation)
The carbonyl group of ketones is readily reduced to a secondary alcohol. This transformation can be achieved through various methods, including transfer hydrogenation and bioreduction.
Transfer Hydrogenation involves the transfer of hydrogen from a donor molecule to the ketone, mediated by a metal catalyst. princeton.edu Common hydrogen donors include isopropanol (B130326) and formic acid, and catalysts are often based on ruthenium, iridium, or rhodium. sci-hub.box For example, ruthenium catalysts with chiral ligands like TsDPEN have been used for the asymmetric transfer hydrogenation of aromatic ketones in environmentally benign solvents like water. sci-hub.box The reaction proceeds smoothly, converting the ketone to the corresponding chiral secondary alcohol with good yields and high enantioselectivity.
Bioreduction utilizes whole-cell biocatalysts (such as bacteria, yeast, or plants) or isolated enzymes to perform the reduction. researchgate.net This method is valued for its high stereoselectivity and environmentally friendly conditions. For instance, various bacterial strains and plant roots have been successfully employed to reduce prochiral ketones to optically active alcohols. researchgate.net While specific studies on this compound are not prevalent, the bioreduction of structurally similar compounds like cyclohexyl(phenyl)methanone has been demonstrated using biocatalysts such as Leuconostoc pseudomesenteroides, yielding the corresponding (S)-alcohol with high enantioselectivity. researchgate.net
Table 2: General Reduction Reactions of this compound
| Reaction Type | Reagents/Catalyst | Product |
| Transfer Hydrogenation | Isopropanol, [Ru(p-cymene)Cl2]2/(S,S)-TsDPEN | (Cyclohexyl)(3,4-difluorophenyl)methanol |
| Bioreduction | Whole-cell biocatalyst (e.g., yeast, plant cells) | (Cyclohexyl)(3,4-difluorophenyl)methanol (often stereoselective) |
Nucleophilic Addition Reactions (e.g., Michael Addition, Carbonyl Additions)
One of the most fundamental reactions of ketones is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This reaction changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which pushes the pi electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol. youtube.com A wide variety of nucleophiles can be used, including organometallic reagents (e.g., Grignard reagents), hydride reagents (e.g., NaBH₄), cyanide, and amines. masterorganicchemistry.com For this compound, the bulky cyclohexyl and substituted phenyl groups may introduce steric hindrance, potentially slowing the rate of addition compared to less hindered ketones. libretexts.org
The Michael Addition , specifically, is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Since this compound lacks this α,β-unsaturation, it does not undergo Michael addition. Instead, it undergoes standard 1,2-nucleophilic addition directly at the carbonyl carbon.
Table 3: Examples of Nucleophilic Addition to this compound
| Nucleophile (Reagent) | Intermediate | Final Product |
| Methylmagnesium bromide (Grignard) | Magnesium alkoxide | 1-(Cyclohexyl)-1-(3,4-difluorophenyl)ethanol |
| Sodium borohydride (B1222165) (NaBH₄) | Alkoxyborate | (Cyclohexyl)(3,4-difluorophenyl)methanol |
| Hydrogen cyanide (HCN) | Alkoxide | 2-(Cyclohexyl)-2-(3,4-difluorophenyl)-2-hydroxyacetonitrile (a cyanohydrin) |
Alpha-Functionalization and Enolization Chemistry
The carbon atoms adjacent to the carbonyl group (α-carbons) in ketones exhibit enhanced acidity. For this compound, the α-hydrogens are located on the cyclohexyl ring. A base can remove one of these protons to form a nucleophilic enolate intermediate. researchgate.net This enolate is a key intermediate that can react with various electrophiles, leading to the formation of a new bond at the α-position. This process is known as α-functionalization. springernature.comnih.gov
The formation of the enolate involves establishing an equilibrium between the ketone and its enol tautomer, a process known as keto-enol tautomerization. This equilibrium can be catalyzed by either acid or base. The resulting enolate can then participate in reactions such as alkylation, halogenation, and aldol (B89426) condensations. chemistryviews.org Traditional methods rely on coupling the nucleophilic enolate with an electrophile. researchgate.netspringernature.com
Mechanistic Investigations in Ketone Transformations
Beyond fundamental reactions, ketones can undergo more complex rearrangements, with mechanisms that are areas of active research.
Reaction Mechanism Elucidation for Carbonyl Chain-Walking Isomerization
Carbonyl chain-walking is a type of isomerization reaction where the carbonyl group migrates along a carbon chain. nih.gov This process allows for the repositioning of a functional group within a molecule, offering a powerful tool for molecular editing. acs.org While transition-metal-catalyzed chain-walking is well-established for alkenes, a directly analogous process for ketones is less common. nih.gov
Recent studies have shown that the isomerization of cyclic ketones can be achieved using a catalytic system of a secondary amine (like pyrrolidine) and elemental sulfur. acs.org The reaction is believed to proceed through the formation of an enamine intermediate. The process is reversible, and the final product distribution is often determined by thermodynamic stability. For substituted cyclohexanones, this process can lead to a mixture of isomers, demonstrating the potential for the carbonyl group to "walk" across the ring. acs.org This transformation is distinct from kinetically controlled 1,2-transpositions and represents a true reversible isomerization process. nih.gov
Table 4: Proposed Mechanistic Steps for Carbonyl Chain-Walking
| Step | Description | Key Intermediate |
| 1 | Reaction of the ketone with a secondary amine | Enamine |
| 2 | Reversible isomerization of the enamine | Isomeric Enamines |
| 3 | Hydrolysis of the isomeric enamine mixture | Isomeric Ketones |
This process allows for the conversion of a ketone to its constitutional isomers under thermodynamic control.
Photoredox and Radical-Mediated Reaction Pathways
The reactivity of this compound in photoredox and radical-mediated pathways is governed by the generation of radical intermediates under visible light irradiation, often facilitated by a photocatalyst. nih.gov While specific studies on this exact molecule are not prevalent, established mechanisms for similar aryl ketones and cyclohexanones provide a strong basis for understanding its potential transformations. princeton.eduresearchgate.net A common strategy involves the synergistic combination of photoredox catalysis with organocatalysis to generate reactive 5π-electron β-enaminyl radicals from the ketone moiety. nih.gov
This process would typically begin with the condensation of the cyclohexyl ketone portion of the molecule with a secondary amine organocatalyst to form an electron-rich enamine. Concurrently, a photocatalyst, such as an iridium complex (e.g., Ir(ppy)₃), is excited by visible light. princeton.edu The excited-state photocatalyst can then engage in a single-electron transfer (SET) with the enamine. This oxidation event generates a β-enaminyl radical cation, which is a key intermediate for subsequent bond formation. nih.gov This radical can then couple with a suitable partner, such as a cyano-substituted aryl ring or other radical species. princeton.edunih.gov
Control experiments in related systems have demonstrated that the reaction does not proceed without the photocatalyst, the organocatalyst, or light, confirming the necessity of all three components for this transformation pathway. princeton.edu The 3,4-difluorophenyl group, with its electron-withdrawing nature, would influence the redox potential of the molecule but is not expected to inhibit the fundamental radical-forming process at the cyclohexyl ring's β-position. Furthermore, photoredox-mediated reactions can initiate radical cascades, leading to complex molecular architectures through processes like 1,2-carbonyl migration and subsequent trapping of the resulting radical. nih.gov
Table 1: Key Components in a Hypothetical Photoredox Arylation
| Component | Role in Reaction Pathway | Example |
|---|---|---|
| Substrate | Source of the core molecular scaffold | This compound |
| Organocatalyst | Forms electron-rich enamine intermediate | Azepane, N-isopropylbenzylamine princeton.edu |
| Photocatalyst | Absorbs light and facilitates SET | Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) princeton.edu |
| Coupling Partner | Reacts with the generated radical | Cyano-substituted arenes, Aryl halides princeton.eduresearchgate.net |
Dual Catalysis Mechanisms in Stereoselective Processes
Achieving stereoselectivity in reactions involving this compound can be accomplished through dual catalysis mechanisms, where two distinct catalysts work in concert to control the reaction pathway and its stereochemical outcome. This approach is particularly valuable for transformations like asymmetric additions to the ketone, where creating a chiral tertiary alcohol is the goal. nih.govacs.org
A hypothetical dual catalytic system for an enantioselective allylation, for instance, could involve a Lewis acid co-catalyst and a chiral transition-metal complex. acs.org One catalyst, such as a lanthanide salt like La(O-iPr)₃, could activate an allylboronate reagent, facilitating the generation of a more reactive allylcopper nucleophile in the presence of a copper(I) salt. acs.org The second catalyst, a chiral complex (e.g., copper(I) bound to a chiral bis(phosphine) dioxide ligand), would then coordinate to the ketone. acs.org This chiral environment dictates the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon, leading to the formation of one enantiomer of the product in excess.
The interplay between the two catalysts is crucial. One activates the nucleophile while the other controls the stereochemical environment of the electrophile (the ketone). This separation of roles allows for the optimization of both reactivity and enantioselectivity. Such strategies have been successfully applied to a range of aryl ketones for additions of allyl, aryl, and other carbon-based nucleophiles. nih.govacs.org The specific choice of catalysts and chiral ligands is paramount in tuning the process to achieve high yields and enantiomeric ratios. acs.org
Ligand Effects in Transition Metal-Catalyzed Reactions
In transition metal-catalyzed reactions involving this compound, such as α-arylation or cross-coupling, the ligands coordinated to the metal center play a pivotal role in determining the reaction's efficiency, selectivity, and scope. acs.orgnih.gov Ligands are not mere spectators; they directly influence the steric and electronic properties of the catalyst, thereby affecting key steps of the catalytic cycle like oxidative addition, transmetalation, and reductive elimination. researchgate.net
For example, in a palladium-catalyzed α-arylation, the choice of phosphine (B1218219) ligand is critical. Bidentate phosphine ligands like BINAP or DPPF can promote the reaction of aryl bromides with ketone enolates to form α-aryl ketones in high yields. acs.org The ligand's bite angle and steric bulk can influence the regioselectivity of arylation on ketones with multiple enolizable protons and can also be engineered to induce enantioselectivity in asymmetric variants. acs.org Similarly, in copper-catalyzed systems, chiral bis(phosphine) dioxide ligands have proven effective for the enantioselective arylation of silyl (B83357) enol ethers derived from ketones. acs.org
The development of transient directing groups, which reversibly bind to the ketone, can be combined with specific ligands like 2-pyridone in palladium catalysis to direct C-H activation to remote positions, such as the γ-carbon of the cyclohexyl ring. nih.gov The ligand's ability to facilitate the C-H activation step is crucial for the success of such transformations. Therefore, ligand selection is a key parameter that must be optimized for any desired transition metal-catalyzed transformation of this compound.
Table 2: Potential Ligand Effects in Catalytic Arylation
| Ligand Type | Example Ligand | Potential Effect on Reaction |
|---|---|---|
| Bulky Monodentate Phosphine | P(t-Bu)₃ | Can enhance rates of reductive elimination. |
| Bidentate Phosphine | Tol-BINAP | Used in Pd-catalyzed α-arylation; can induce asymmetry. acs.org |
| Chiral Bis(phosphine) Dioxide | (R)-DTBM-SEGPHOS dioxide | Enables enantioselective Cu-catalyzed α-arylation. acs.org |
| N-Heterocyclic Carbene (NHC) | IPr, SIMes | Strong σ-donors that can form highly stable and active catalysts. |
Reactivity Influences of Cyclohexyl and Difluorophenyl Substituents
Impact of Fluorine Substitution on Reactivity and Selectivity
The two fluorine atoms on the phenyl ring of this compound have a profound impact on the molecule's reactivity, primarily through their strong electron-withdrawing inductive effect (-I). numberanalytics.combrainkart.com Fluorine is the most electronegative element, and its presence significantly depletes electron density from the aromatic ring and, by extension, the attached carbonyl group. numberanalytics.com
This inductive withdrawal of electrons makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack compared to its non-fluorinated analog, phenyl cyclohexyl ketone. brainkart.com This enhanced reactivity is a general feature of fluorinated ketones. sapub.orgrsc.org For reactions involving nucleophilic addition to the carbonyl, the rate is expected to be faster due to the increased partial positive charge on the carbonyl carbon.
Furthermore, the fluorine substituents activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). They can stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction, thereby lowering the activation energy for the addition step, which is typically rate-determining. stackexchange.com This effect makes positions on the difluorophenyl ring susceptible to displacement by strong nucleophiles under appropriate conditions. The unique electronic properties conferred by fluorine can also lead to new or altered reaction pathways that are not observed in their non-fluorinated counterparts. rsc.org
Table 3: Predicted Relative Reactivity Towards Nucleophilic Addition
| Compound | Electronic Effect of Aryl Group | Predicted Electrophilicity of Carbonyl Carbon | Predicted Reaction Rate |
|---|---|---|---|
| Cyclohexyl phenyl ketone | Neutral | Standard | Baseline |
| Cyclohexyl 4-fluorophenyl ketone | Weakly electron-withdrawing | Increased | Faster than baseline |
Steric and Electronic Effects of the Cyclohexyl Group
The cyclohexyl group attached to the carbonyl carbon influences the ketone's reactivity through a combination of steric and electronic effects.
Steric Effects: The cyclohexyl group is a bulky, three-dimensional substituent that imparts significant steric hindrance around the carbonyl center. brainkart.comspcmc.ac.in This bulk can impede the approach of nucleophiles, potentially slowing down reaction rates compared to ketones with smaller alkyl groups like methyl or ethyl. brainkart.com The chair conformation of the cyclohexane (B81311) ring creates two distinct faces for attack (axial and equatorial), and the presence of other substituents on the ring can create a strong facial bias, leading to high diastereoselectivity in nucleophilic additions. The transition state for such additions resembles the tetrahedral product, and the bulky cyclohexyl group increases crowding, which can decrease the stability of the transition state and slow the reaction. brainkart.com
Table 4: Summary of Cyclohexyl Group Effects
| Effect Type | Description | Consequence for Reactivity |
|---|---|---|
| Steric | Large, bulky aliphatic ring. | Hinders approach of nucleophiles to the carbonyl. Influences stereoselectivity by blocking one face of the carbonyl plane. brainkart.comspcmc.ac.in |
| Electronic | Weak electron-donating (+I) inductive effect. | Slightly reduces the electrophilicity of the carbonyl carbon, opposing the stronger -I effect of the difluorophenyl ring. brainkart.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insight into the chemical environment of individual atoms. For Cyclohexyl 3,4-difluorophenyl ketone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive atomic-level map of the molecule.
Proton NMR analysis identifies the number and type of hydrogen atoms present in the molecule. The spectrum of this compound is characterized by distinct regions corresponding to the aliphatic cyclohexyl protons and the aromatic difluorophenyl protons.
Aromatic Region (δ 7.0-8.0 ppm): The 3,4-difluorophenyl group gives rise to complex signals in this downfield region. The three aromatic protons exhibit intricate splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton at the C-5 position typically appears as a doublet of doublets of doublets (ddd), coupling to the adjacent proton and both fluorine atoms. The protons at C-2 and C-6 also show complex multiplets resulting from their coupling with neighboring protons and fluorine atoms.
Aliphatic Region (δ 1.2-3.5 ppm): The protons of the cyclohexyl ring appear in the upfield region. The proton on the carbon alpha to the carbonyl group (C-1') is the most deshielded of the aliphatic protons, typically appearing as a multiplet around δ 3.2-3.5 ppm due to coupling with the adjacent methylene (B1212753) protons. The remaining ten protons on the cyclohexyl ring produce a series of overlapping multiplets between δ 1.2 and 2.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 - 7.9 | m | Aromatic H (C-2, C-6) |
| ~7.3 - 7.4 | m | Aromatic H (C-5) |
| ~3.2 - 3.5 | m | -CH- (Cyclohexyl, C-1') |
| ~1.2 - 2.0 | m | -CH₂- (Cyclohexyl) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecular symmetry, nine distinct carbon signals are expected for this compound. The presence of fluorine atoms induces significant C-F coupling, which is a key diagnostic feature.
Carbonyl Carbon (δ > 195 ppm): The ketone carbonyl carbon is the most deshielded, appearing as a singlet at the lowest field, typically above δ 195 ppm.
Aromatic Carbons (δ 115-165 ppm): The six carbons of the difluorophenyl ring appear in this region. The carbons directly bonded to fluorine (C-3 and C-4) exhibit large one-bond C-F coupling constants (¹JCF) and appear as doublets. Their chemical shifts are significantly influenced by the high electronegativity of fluorine. The other aromatic carbons also show smaller two- or three-bond C-F couplings (²JCF, ³JCF).
Aliphatic Carbons (δ 25-50 ppm): The six carbons of the cyclohexyl ring are observed in the upfield region. The carbon alpha to the carbonyl (C-1') is the most deshielded among this group, appearing around δ 45-50 ppm. The remaining cyclohexyl carbons appear as a cluster of signals between δ 25 and 30 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | C-F Coupling | Assignment |
| >195 | No | C=O |
| ~160 - 165 | Large ¹JCF | Aromatic C-F |
| ~150 - 155 | Large ¹JCF | Aromatic C-F |
| ~125 - 135 | Small JCF | Aromatic C-H |
| ~115 - 120 | Small JCF | Aromatic C-H |
| ~45 - 50 | No | Aliphatic -CH- (C-1') |
| ~25 - 30 | No | Aliphatic -CH₂- |
¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. azom.com For this compound, two distinct signals are expected for the two chemically non-equivalent fluorine atoms at the C-3 and C-4 positions. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. nih.gov The spectrum would typically show two multiplets, with splitting arising from coupling to each other (ortho ³JFF) and to the nearby aromatic protons (³JHF and ⁴JHF). The chemical shifts are reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups.
The FT-IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and carbon-fluorine bonds.
Carbonyl (C=O) Stretch: A very strong and sharp absorption band is observed in the region of 1680-1700 cm⁻¹. This frequency is characteristic of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone. spectroscopyonline.compg.edu.pl
Carbon-Fluorine (C-F) Stretches: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the aryl fluoride (B91410) moiety.
C-H Stretches: Aliphatic C-H stretching from the cyclohexyl group appears just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹), while aromatic C-H stretching is observed just above 3000 cm⁻¹.
Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~2850 - 2950 | Strong | Aliphatic C-H Stretch |
| ~1680 - 1700 | Very Strong | C=O Stretch (Ketone) |
| ~1450 - 1600 | Medium | Aromatic C=C Stretch |
| ~1100 - 1300 | Strong | C-F Stretch |
Mass Spectrometry (MS) Applications in Structural Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. Under electron ionization (EI), this compound would undergo predictable fragmentation pathways. pg.edu.pl
Molecular Ion (M⁺•): The parent peak corresponding to the intact molecule would be observed at an m/z value equal to its molecular weight.
Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu This leads to two primary fragmentation pathways:
Loss of the cyclohexyl radical (•C₆H₁₁) to form the stable 3,4-difluorobenzoyl cation ([C₇H₃F₂O]⁺). This is often the base peak in the spectrum due to the resonance stabilization of the acylium ion.
Loss of the 3,4-difluorophenyl radical (•C₆H₃F₂) to form the cyclohexylacylium ion ([C₇H₁₁O]⁺).
Other Fragments: Further fragmentation of the cyclohexyl ring can lead to a series of smaller aliphatic fragments, typically differing by 14 mass units (-CH₂-). libretexts.org Fragmentation of the 3,4-difluorobenzoyl cation can occur via the loss of a neutral carbon monoxide (CO) molecule.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Identity |
| 224 | [C₁₃H₁₄F₂O]⁺• | Molecular Ion |
| 141 | [C₇H₃F₂O]⁺ | 3,4-Difluorobenzoyl cation |
| 111 | [C₇H₁₁O]⁺ | Cyclohexylacylium ion |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with the crystal lattice, one can determine precise bond lengths, bond angles, and crystallographic parameters, offering an unambiguous depiction of the molecule's solid-state conformation and intermolecular interactions.
Furthermore, XRD data would elucidate the crystal packing arrangement. Intermolecular forces, such as dipole-dipole interactions involving the polar carbonyl group and the fluorine atoms, as well as weaker van der Waals forces, would govern how individual molecules arrange themselves in the crystal lattice. While specific experimental data for this compound is not publicly available, analysis of related structures, such as (4-Methoxyphenyl)(4-methylcyclohexyl)methanone, shows that molecules can be linked into chains or other motifs via weak C—H···O interactions. nih.gov
A complete crystallographic study would yield a set of unit cell parameters, as detailed in the hypothetical data table below, which define the fundamental repeating unit of the crystal.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.25 |
| c (Å) | 15.30 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1275 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from an X-ray diffraction experiment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). uobabylon.edu.iq The wavelength of light absorbed is directly related to the energy difference between these electronic states. The chromophores, or light-absorbing parts of the molecule, are responsible for these transitions. utoronto.ca
In this compound, the primary chromophore is the aromatic ketone system, which includes the carbonyl group (C=O) conjugated with the 3,4-difluorophenyl ring. This system is expected to exhibit two main types of electronic transitions:
π → π* (pi to pi-star) transitions: These are typically high-energy, high-intensity absorptions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic ketones, these transitions usually occur at shorter wavelengths in the UV region. msu.edu
n → π* (n to pi-star) transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are characteristic of molecules containing heteroatoms with lone pairs and typically appear at longer wavelengths. masterorganicchemistry.com
While a specific experimental spectrum for this compound is not available, the expected absorption maxima can be estimated based on data for similar aromatic ketones. For instance, simple saturated ketones show a weak n → π* absorption in the 270-300 nm range. masterorganicchemistry.com The conjugation with the phenyl ring would shift this to a longer wavelength.
Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane)
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |
|---|---|---|
| π → π* | ~240 - 260 | High (~10,000 - 20,000) |
Note: The data in this table is predictive and based on the typical spectroscopic behavior of aromatic ketones. Actual experimental values may vary.
The choice of solvent can also influence the position of the absorption bands. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths) because polar solvents can stabilize the non-bonding electrons in the ground state. uobabylon.edu.iq
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
No specific data found in the literature for Cyclohexyl 3,4-difluorophenyl ketone.
No specific data found in the literature for this compound.
No specific data found in the literature for this compound.
Analysis of Electronic Properties
No specific data found in the literature for this compound.
No specific data found in the literature for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other charged species, such as electrophiles and nucleophiles. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
These potential values are then color-coded onto the molecular surface:
Red regions indicate areas of most negative electrostatic potential, which are rich in electrons. For this compound, this region would be anticipated around the carbonyl oxygen atom, suggesting it is the primary site for electrophilic attack.
Blue regions represent the most positive electrostatic potential, corresponding to electron-deficient areas. These are likely locations for nucleophilic attack. In this molecule, positive potential would be expected around the hydrogen atoms of the cyclohexyl ring.
Green and yellow regions denote areas with intermediate or near-zero potential.
An MEP analysis of this compound would provide crucial insights into its reactivity, identifying the most probable sites for intermolecular interactions.
Global Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity Index)
For this compound, these descriptors would be calculated as follows:
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the molecule's ability to attract electrons. A higher value indicates a greater tendency to draw electrons from other species. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap corresponds to high hardness, indicating greater stability and lower reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | Quantifies the energy stabilization when the molecule accepts electrons from its environment. A high electrophilicity index suggests the molecule will act as a strong electrophile in reactions. |
These values would provide a quantitative measure of the molecule's stability and its propensity to act as an electron acceptor.
Intermolecular Interactions and Crystal Packing Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to investigate and visualize intermolecular interactions within a crystal lattice. It defines a unique surface for a molecule within a crystal, partitioning the crystal's electron density into regions associated with each molecule. This analysis allows for the quantification of different types of intermolecular contacts.
For a crystal of this compound, a Hirshfeld analysis would generate:
dnorm surfaces: These maps use a red-white-blue color scheme where red spots highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. White areas represent contacts at the van der Waals distance, and blue areas show contacts that are longer.
2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, C···H, O···H, F···H). This allows for a quantitative breakdown of the forces governing the crystal packing. For the title compound, significant contributions from F···H and O···H contacts would be expected.
Hydrogen Bonding and Dispersion Interactions
The crystal structure of this compound would be stabilized by a network of intermolecular forces.
Hydrogen Bonding: While the molecule cannot form hydrogen bonds with itself as a hydrogen bond donor, the carbonyl oxygen and the fluorine atoms can act as hydrogen bond acceptors. In a crystal structure, they could form weak C–H···O and C–H···F hydrogen bonds with hydrogen atoms from neighboring molecules. These interactions, though weak, play a significant role in directing the crystal packing.
Tautomeric Equilibria Studies in Gas Phase and Condensed Phase
Keto-enol tautomerism is a chemical equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). For this compound, the equilibrium would be between the ketone and its corresponding enol tautomer.
A computational study would investigate this equilibrium by:
Optimizing Geometries: Calculating the lowest energy structures for both the keto and enol forms in the gas phase and in various solvents (condensed phase) using methods like DFT.
Calculating Energies: Determining the Gibbs free energy for each tautomer. The relative stability is found by the difference in these energies (ΔG).
Solvent Effects: The equilibrium can be highly dependent on the solvent. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. Nonpolar solvents might favor the less polar form. Generally, for simple ketones, the keto form is significantly more stable than the enol form.
Such a study would predict the relative populations of the keto and enol tautomers under different conditions, which is crucial for understanding the molecule's reactivity, as the two forms have different chemical properties.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have applications in technologies like optical switching and data storage. Organic molecules with large π-conjugated systems and significant charge separation often exhibit strong NLO responses. Computational chemistry can predict these properties.
A study on this compound would involve calculating:
Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.
First Hyperpolarizability (β): The primary measure of a molecule's second-order NLO activity. A high β value is desirable for NLO applications.
These parameters are calculated using quantum chemical methods. The presence of the electron-withdrawing fluorine atoms and the carbonyl group on the phenyl ring could induce a significant dipole moment and potentially lead to a notable NLO response. The analysis would determine if this compound has potential as a candidate for NLO materials.
Influence of Cyclohexyl and Fluorine Substitution on Molecular Electronic Properties
Theoretical and computational chemistry studies offer profound insights into the molecular electronic properties of "this compound." The interplay between the bulky, electron-donating cyclohexyl group and the strongly electron-withdrawing fluorine atoms significantly shapes the molecule's electronic landscape, influencing its reactivity, stability, and intermolecular interactions. While direct computational studies on this compound are not extensively available in the reviewed literature, valuable inferences can be drawn from computational analyses of analogous structures, such as 1-hydroxycyclohexyl phenyl ketone, and the well-documented electronic effects of fluorine substitution on aromatic systems. chemrxiv.orgnih.gov
The electronic properties of a molecule are fundamentally governed by the distribution of its electrons, which can be described by various quantum chemical parameters. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (HOMO-LUMO gap), and the molecular electrostatic potential (MEP). ossila.comlibretexts.org
The cyclohexyl group, being an alkyl substituent, generally acts as a weak electron-donating group through an inductive effect. This donation of electron density can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the two fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect due to their high electronegativity. nih.gov This effect is twofold: a strong inductive (-I) effect and a weaker, opposing mesomeric (+M) or resonance effect. The net result is a significant polarization of the carbon-fluorine bonds and a general withdrawal of electron density from the aromatic ring.
This electron withdrawal by the fluorine atoms is expected to lower the energy of both the HOMO and the LUMO. nih.gov The stabilization of the LUMO makes the molecule a better electron acceptor, thus increasing its reactivity towards nucleophiles. The lowering of the HOMO energy, on the other hand, indicates that the electrons in this orbital are more tightly bound, which can increase the molecule's stability and ionization potential.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. researchgate.net The combined electronic effects of the cyclohexyl and difluorophenyl groups will determine the precise energy gap in this compound.
A computational study on the closely related 1-hydroxycyclohexyl phenyl ketone, performed using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, provides quantitative insights into several electronic parameters. chemrxiv.org While the hydroxyl group introduces its own electronic effects, this data serves as a valuable reference point for understanding the contribution of the cyclohexyl phenyl ketone core.
| Parameter | Value (in gas phase) | Value (in aqueous medium) | Description |
|---|---|---|---|
| EHOMO (eV) | -6.83 | -6.71 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO (eV) | -1.52 | -1.61 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) (eV) | 5.31 | 5.10 | Difference between ELUMO and EHOMO |
| Ionization Potential (I) (eV) | 6.83 | 6.71 | Energy required to remove an electron |
| Electron Affinity (A) (eV) | 1.52 | 1.61 | Energy released when an electron is added |
| Chemical Potential (μ) (eV) | -4.18 | -4.16 | Escaping tendency of electrons |
| Chemical Hardness (η) (eV) | 2.66 | 2.55 | Resistance to change in electron distribution |
| Electronegativity (χ) (eV) | 4.18 | 4.16 | Power to attract electrons |
| Electrophilicity Index (ω) (eV) | 3.28 | 3.39 | Propensity to accept electrons |
Data derived from a computational study on 1-hydroxycyclohexyl phenyl ketone. chemrxiv.org
For this compound, the presence of two fluorine atoms on the phenyl ring would be expected to lower the EHOMO and ELUMO values compared to the non-fluorinated analog. This is due to the strong electron-withdrawing nature of fluorine. nih.gov Consequently, the ionization potential and electron affinity would likely increase. The HOMO-LUMO gap might also be affected, though the direction of change would depend on the relative stabilization of the HOMO and LUMO.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool for understanding the electronic properties of a molecule. It visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would be expected to show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. The fluorine atoms would also exhibit negative potential due to their high electronegativity. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms of the cyclohexyl and phenyl rings, as well as the carbonyl carbon, indicating sites for nucleophilic attack. The electron-withdrawing fluorine atoms would likely enhance the positive potential on the aromatic ring, particularly on the carbon atoms bonded to them. nih.gov
Derivatization and Analog Development for Research Applications
Synthesis of Derivatives via Functional Group Transformations
The carbonyl group of Cyclohexyl 3,4-difluorophenyl ketone is a prime site for chemical modification, allowing for its conversion into other key functional groups.
Alcohols: The reduction of the ketone functionality to a secondary alcohol is a fundamental transformation. This is commonly achieved using metal hydride reagents. Aldehydes and ketones can be readily reduced to primary and secondary alcohols, respectively. openstax.orglibretexts.org Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org NaBH₄ is often preferred due to its milder nature and ease of handling. openstax.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org This addition forms a tetrahedral alkoxide intermediate, which is subsequently protonated (often by the solvent or during an acidic workup) to yield the final alcohol product, (Cyclohexyl)(3,4-difluorophenyl)methanol. openstax.orglibretexts.org
Amines: The conversion of ketones to amines can be accomplished through a process known as reductive amination (or reductive alkylation). wikipedia.orgmasterorganicchemistry.com This reaction converts a carbonyl group into an amine via an intermediate imine. wikipedia.org The process begins with the reaction of the ketone with a primary or secondary amine under neutral or weakly acidic conditions to form an imine (or an iminium ion). wikipedia.orgorganic-chemistry.org This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.comresearchgate.net This one-pot procedure is a highly versatile method for synthesizing a diverse range of secondary and tertiary amines. organic-chemistry.orgrsc.org
| Transformation | Reagent(s) | Product |
| Reduction to Alcohol | 1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent/Proton Source) | (Cyclohexyl)(3,4-difluorophenyl)methanol |
| Reductive Amination | 1. Amine (e.g., Methylamine) 2. Sodium Cyanoborohydride (NaBH₃CN) | N-((Cyclohexyl)(3,4-difluorophenyl)methyl)methanamine |
While the direct oxidation of a non-enolizable ketone like this compound to a carboxylic acid is challenging, a two-step sequence involving a Baeyer-Villiger oxidation is a viable pathway. chemistrysteps.com
The Baeyer-Villiger oxidation utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. chemistrysteps.com The mechanism involves the migration of one of the groups attached to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. chemistrysteps.com For this compound, the cyclohexyl group (a secondary alkyl) would preferentially migrate over the 3,4-difluorophenyl group, yielding cyclohexyl 3,4-difluorobenzoate.
Once the ester is formed, it can be readily hydrolyzed to the corresponding carboxylic acid (3,4-difluorobenzoic acid) and alcohol (cyclohexanol) under either acidic or basic conditions. chemistrysteps.com The Fischer esterification is a related reaction where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.com
| Reaction | Reagent(s) | Intermediate/Product | Notes |
| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Cyclohexyl 3,4-difluorobenzoate (Ester) | The secondary cyclohexyl group has a higher migratory aptitude than the aryl group. |
| Ester Hydrolysis | 1. Sodium Hydroxide (NaOH) 2. H₃O⁺ (acid workup) | 3,4-Difluorobenzoic acid (Carboxylic Acid) | Cleaves the ester to form the carboxylic acid and cyclohexanol. |
α-Bromoketones: The introduction of a bromine atom at the α-position (the carbon adjacent to the carbonyl) of the cyclohexyl ring creates a valuable synthetic intermediate. One modern approach for the synthesis of α-bromoaromatic ketones involves using hydrogen bromide as the brominating agent and oxygen or air as the oxidant, catalyzed by copper nitrate (B79036) in an aqueous solution. google.com This method is considered a green chemical process as it avoids organic solvents and utilizes readily available and inexpensive reagents. google.com The reaction proceeds via the bromination of the enol or enolate form of the ketone.
Difluoromethylation: The introduction of a difluoromethyl group can significantly alter the physicochemical properties of a molecule. Ketones can be converted to difluoromethyl enol ethers through reaction with a difluorocarbene precursor, such as bromodifluoromethyl)trimethylsilane (TMSCF₂Br), in the presence of an activator. beilstein-journals.org Mechanistic studies suggest that difluorocarbene, generated in situ, reacts with the ketone's oxygen atom. beilstein-journals.org This transformation provides a route to introduce the -OCF₂H moiety into the molecular structure.
| Functionalization | Reagent(s) | Product Type |
| α-Bromination | Hydrogen Bromide (HBr), Copper Nitrate (catalyst), O₂ | α-Bromoketone |
| Difluoromethylation | (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), KFHF | Difluoromethyl enol ether |
Exploration of Related Ketone Architectures
Investigating analogs of this compound, where either the cyclic or the aryl portion is modified, is crucial for understanding SAR and developing compounds with tailored properties.
The synthesis and reactivity of fluorinated cyclic ketones are of significant interest because the incorporation of fluorine can alter the bioactivity and physicochemical properties of molecules. scispace.comsapub.org Electrophilic fluorinating agents, such as Selectfluor®, are commonly used to introduce fluorine atoms at the α-position of a ketone. sapub.orgresearchgate.net The reaction is believed to proceed through the attack of an enol or enolate on the fluorinating agent. sapub.org The reactivity and potential for multiple fluorinations are influenced by a combination of steric and electronic factors. researchgate.net Studies on various cyclic ketones have shown that this method can be used to prepare mono- and difluorinated products, expanding the chemical space around the core ketone structure. sapub.orgnih.gov
Conjugated Ketone Derivatives
The introduction of unsaturation adjacent to the ketone functionality in this compound to form conjugated systems is a significant area of exploration. This modification can dramatically alter the electronic properties of the molecule, influencing its reactivity and potential as a research tool. For instance, the synthesis of α,β-unsaturated ketone derivatives could serve as valuable Michael acceptors in biochemical studies to probe the active sites of enzymes.
While direct research on the conjugated ketone derivatives of this compound is not extensively documented, the principles of their synthesis are well-established in organic chemistry. A common approach involves the α-halogenation of the ketone followed by elimination. Alternatively, aldol (B89426) condensation reactions with aromatic aldehydes could yield chalcone-like structures, further extending the conjugated system.
Table 1: Potential Synthetic Routes to Conjugated Derivatives
| Reaction Type | Reagents | Potential Product | Research Application |
|---|---|---|---|
| α-Bromination followed by Elimination | N-Bromosuccinimide (NBS), Diazabicycloundecene (DBU) | Cyclohex-1-enyl 3,4-difluorophenyl ketone | Covalent labeling of nucleophilic residues in proteins |
Advanced Structural Modifications and Molecular Editing
Beyond classical derivatization, advanced structural modifications and molecular editing techniques offer powerful tools for refining the properties of this compound.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the direct modification of complex molecules at a late point in their synthesis. acs.orgnih.gov This approach is particularly valuable for creating a library of analogs for structure-activity relationship (SAR) studies. For fluorinated phenyl ketones, LSF can be employed to introduce additional diversity.
One of the most promising LSF strategies for a molecule like this compound is C-H activation. berkeley.edu This allows for the direct conversion of carbon-hydrogen bonds into new functional groups. For the 3,4-difluorophenyl ring, palladium-catalyzed C-H activation could be used to introduce a variety of substituents at the positions ortho to the ketone or the fluorine atoms, depending on the directing group and reaction conditions.
Another relevant LSF approach is the modification of the fluorine atoms themselves, although this is generally more challenging. Nucleophilic aromatic substitution (SNAr) could potentially be used to replace one of the fluorine atoms with other nucleophiles, provided the electronic nature of the ring is sufficiently activating. berkeley.edu
Table 2: Potential Late-Stage Functionalization Reactions
| Reaction Type | Catalyst/Reagent | Target Site | Potential New Functional Group |
|---|---|---|---|
| C-H Arylation | Pd(OAc)₂, Ligand, Aryl halide | Phenyl ring (ortho to ketone) | Aryl |
| C-H Alkylation | Photoredox catalyst, Alkyl radical precursor | Cyclohexyl ring | Alkyl |
Design of Chiral Analogues and Stereoisomers
The introduction of chirality into the this compound scaffold is a critical step toward developing stereospecific probes and therapeutic agents. The cyclohexyl ring offers multiple opportunities for the creation of stereocenters. Asymmetric synthesis of substituted cyclohexyl rings can lead to enantiomerically pure analogs.
For instance, the catalytic asymmetric synthesis of α-aryl ketones is a well-developed field that could be adapted to produce chiral derivatives of this compound. researchgate.netnih.govst-andrews.ac.uk Methods such as enantioselective protonation of an enolate or asymmetric alkylation of a cyclohexanone (B45756) precursor could be employed.
Furthermore, if additional substituents are introduced onto the cyclohexyl ring, diastereomers with distinct three-dimensional arrangements can be generated. The conformational locking of the cyclohexyl ring in a specific chair or boat conformation by bulky substituents can also be a design element to control the spatial presentation of the difluorophenyl ketone moiety.
Table 3: Strategies for the Design of Chiral Analogues
| Approach | Key Transformation | Chiral Influence | Potential Outcome |
|---|---|---|---|
| Asymmetric Alkylation | Alkylation of a chiral enamine derived from cyclohexanone | Chiral auxiliary | Enantiomerically enriched 2-substituted this compound |
| Catalytic Asymmetric Hydrogenation | Hydrogenation of a corresponding cyclohexenyl ketone | Chiral metal catalyst | Stereodefined cyclohexyl ring with multiple stereocenters |
Q & A
Q. What synthetic methodologies are commonly employed for Cyclohexyl 3,4-difluorophenyl ketone, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation, where cyclohexyl acyl chloride reacts with 3,4-difluorobenzene in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternatively, catalytic oxidation of cyclohexane derivatives using metal porphyrin catalysts (e.g., Cu-porphyrins) enhances selectivity for ketone formation by optimizing reaction temperature (60–80°C) and oxygen pressure (1–3 atm) . Kinetic studies on analogous cycloalkyl phenyl ketones reveal that steric effects from the cyclohexyl group reduce reaction rates with nucleophiles like sodium borohydride (relative rate = 0.25 vs. acetophenone at 0°C) .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish structural features of this compound?
- Methodological Answer :
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~205–210 ppm, while fluorinated aromatic carbons (3,4-difluorophenyl) exhibit splitting patterns due to J-coupling (¹³C-¹⁹F).
- ¹⁹F NMR : Two distinct peaks for ortho (δ ≈ -110 ppm) and para (δ ≈ -105 ppm) fluorine atoms.
- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
Computational models (e.g., DFT) can predict these spectral features by optimizing molecular geometry and simulating coupling constants .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, QSPR) are effective in predicting the electronic and thermodynamic properties of this compound?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 model) improve accuracy for bond dissociation energies and ionization potentials (average error <2.4 kcal/mol) . For correlation energy, the Colle-Salvetti formula adapted by Lee-Yang-Parr (LYP) provides reliable estimates of electron density-dependent properties . Solvent effects can be modeled using polarizable continuum models (PCM) with dielectric constants (ε) matched to experimental solvents (e.g., ε = 37.5 for DMF) .
Q. How do steric and electronic effects of the cyclohexyl and 3,4-difluorophenyl groups influence reaction kinetics in reduction or oxidation pathways?
- Methodological Answer : Kinetic studies on cyclohexyl phenyl ketones reveal that steric hindrance from the cyclohexyl ring slows nucleophilic attack (e.g., NaBH₄ reduction) by ~75% compared to acetophenone. Fluorine substituents on the aromatic ring increase electrophilicity of the carbonyl group via inductive effects, accelerating reactions with nucleophiles. For example, 3,4-difluorophenyl derivatives exhibit 1.5× faster reduction rates than non-fluorinated analogs .
Q. What enzymatic approaches (e.g., ketoreductases) enable enantioselective synthesis of chiral alcohols from this compound?
- Methodological Answer : Chiral ketoreductases (KREDs) from Chryseobacterium sp. CA49 (e.g., ChKRED20) selectively reduce the ketone to (S)-alcohols with >99% enantiomeric excess (ee). Reaction optimization involves pH (7.0–8.5), cofactor regeneration (NADPH/glucose dehydrogenase), and substrate loading (10–50 mM). Computational docking studies predict substrate orientation in the enzyme active site, guiding mutagenesis for improved activity .
Contradictions and Open Questions
- Contradiction : While DFT/B3LYP accurately predicts thermochemistry for small systems , errors increase for larger, fluorinated molecules due to inadequate dispersion corrections.
- Open Question : The role of fluorine substituents in altering polymer solubility vs. dielectric properties remains unresolved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
